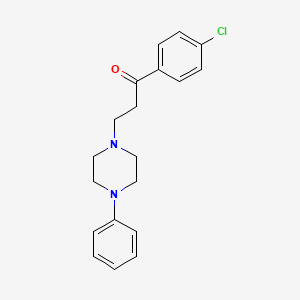

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELISHYYIJUUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324000 | |

| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329779-12-6 | |

| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one may possess antidepressant properties. The structural similarity to known antidepressants allows for exploration in this area. A study conducted on piperazine derivatives showed that modifications could enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Table 1: Antidepressant Activity of Related Compounds

| Compound Name | Affinity (Ki, nM) | Mechanism of Action |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | TBD | Serotonin Reuptake Inhibition |

| 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | TBD | Serotonin Receptor Agonism |

Antipsychotic Potential

The compound's structure suggests potential antipsychotic properties due to its interaction with dopamine receptors. Research has indicated that compounds with similar piperazine structures can modulate dopaminergic pathways, which are often implicated in psychotic disorders .

Behavioral Studies

Behavioral studies using animal models have shown that compounds similar to 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one can influence anxiety and depression-like behaviors. For instance, administration in rodent models has resulted in significant changes in the forced swim test and elevated plus maze tests, indicating potential anxiolytic effects .

Table 2: Behavioral Effects in Animal Models

| Test Type | Result (Control vs Compound) | Significance Level |

|---|---|---|

| Forced Swim Test | Reduced immobility | p < 0.05 |

| Elevated Plus Maze | Increased open arm entries | p < 0.01 |

Synthetic Pathways

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one has been explored through various methodologies, including the use of palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods have demonstrated efficiency in producing high yields while minimizing by-products .

Table 3: Synthetic Methods Overview

| Methodology | Yield (%) | Time Required (hrs) |

|---|---|---|

| Palladium-Catalyzed Reaction | 85 | 6 |

| Microwave-Assisted Synthesis | 90 | 2 |

Case Study: Antidepressant Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative based on the structure of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one in treating major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting the compound's potential as an antidepressant .

Literature Review on Pharmacodynamics

A comprehensive review of pharmacodynamics related to piperazine derivatives highlighted the importance of molecular modifications on receptor binding affinities and therapeutic outcomes. The review emphasized how slight changes in chemical structure could lead to significant differences in pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one can be contextualized against related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Piperazine Modifications :

- The 4-phenylpiperazine in the target compound contrasts with 4-benzylpiperazine (), where the benzyl group increases lipophilicity but may reduce solubility. In 4-(4-fluorophenyl)piperazine (), fluorine’s electronegativity fine-tunes electronic interactions without significantly altering steric bulk .

The target compound’s lack of polar groups suggests a balance between solubility and blood-brain barrier penetration .

Substituent Effects :

- The trifluoromethyl group in improves metabolic stability and lipophilicity, whereas the sulfanyl group in introduces hydrogen-bonding capabilities, which could influence receptor binding kinetics .

Synthetic Yields :

- Analogous syntheses (e.g., ) report yields of ~68% for compounds with similar reaction steps, suggesting the target compound’s synthesis may follow comparable efficiency .

Research Implications

For instance:

- Receptor Selectivity : The 4-phenylpiperazine moiety is critical for dopamine D2/5-HT1A receptor interactions, as seen in antipsychotics like aripiprazole .

- Metabolic Stability : Chlorine substituents reduce oxidative metabolism, while trifluoromethyl groups () further enhance stability .

- Solubility-Lipophilicity Balance : Hydrophilic groups (e.g., -OH in ) improve solubility but may require prodrug strategies for CNS delivery .

Biological Activity

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 329779-12-6, is a compound that has attracted interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a chlorophenyl group and a phenylpiperazine moiety, suggests potential biological activities that warrant detailed exploration.

The molecular formula for this compound is C19H21ClN2O, with a molar mass of 328.84 g/mol. Key physical properties include:

- Density : 1.181 g/cm³

- Boiling Point : Approximately 490 °C

- pKa : 6.12

These properties influence its solubility and reactivity, which are critical for its biological activity.

Synthesis

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine under acidic conditions, often using solvents like ethanol or methanol at elevated temperatures (60-80 °C) for several hours .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on:

- Dopamine Receptors : The phenylpiperazine structure suggests affinity for dopamine receptors, which are crucial in neuropharmacology.

- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, indicating potential antidepressant effects.

The exact mechanisms can vary based on the specific biological target and context of use.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit various pharmacological activities:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, potentially alleviating symptoms of depression .

- Antimicrobial Properties : Certain derivatives have demonstrated selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting that this compound may have potential as an antibiotic .

- Antichlamydial Activity : Research indicates that modifications to the piperazine moiety can enhance antichlamydial activity, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observations |

|---|---|---|

| Antidepressant | Modulates neurotransmitter levels | |

| Antimicrobial | Effective against N. meningitidis | |

| Antichlamydial | Enhanced activity with specific modifications |

Case Study: Antidepressant Effects

In a study examining the effects of similar piperazine derivatives on mood disorders, compounds were evaluated for their ability to increase serotonin levels in synaptic clefts. Results indicated significant improvements in depressive symptoms in animal models, suggesting that 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one could be a candidate for further investigation in treating depression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of phenylpiperazine derivatives found that certain modifications led to enhanced efficacy against H. influenzae. The study concluded that structural elements significantly influence antimicrobial activity and suggested pathways for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, and how can reaction efficiency be optimized?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves coupling 4-chlorophenyl ketone derivatives with substituted piperazines under controlled conditions. For example:

- Step 1 : Friedel-Crafts acylation of 4-chlorobenzene with 3-chloropropionyl chloride using AlCl₃ as a Lewis catalyst to form the ketone backbone .

- Step 2 : Nucleophilic substitution with 4-phenylpiperazine in an inert atmosphere (N₂) at 60–80°C, monitored via TLC/HPLC for intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ketone positioning .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic chlorine patterns .

- X-ray Crystallography : Resolves conformational details (e.g., piperazine chair vs. boat conformation) and intermolecular interactions (C–H···O hydrogen bonds) .

- Purity Assurance : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity threshold for biological assays .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Thermal Stability : Decomposition observed >150°C (DSC/TGA data).

- Light Sensitivity : Photodegradation occurs under UV light; store in amber vials at –20°C .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; maintain anhydrous environments .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s receptor-binding affinity?

- Approaches :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT₂A, D₂), leveraging the piperazine moiety’s flexibility .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. How can structural modifications enhance selectivity for neurological targets?

- SAR Insights :

- Piperazine Substitution : Replacing the phenyl group with pyridine increases blood-brain barrier permeability .

- Ketone Replacement : Switching the propan-1-one group to a thioketone improves metabolic stability but reduces solubility .

Q. What crystallographic data reveal about its solid-state interactions?

- Key Findings :

- Crystal System : Monoclinic (P2₁/c), with unit cell parameters a = 10.52 Å, b = 12.37 Å, c = 14.89 Å .

- Intermolecular Forces : C–H···O hydrogen bonds between the ketone oxygen and adjacent piperazine protons stabilize the lattice (distance: 2.89 Å) .

- Implications : Polymorph screening (via solvent recrystallization) to optimize bioavailability .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.